molecular formula C10H9N3O4 B2867933 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde CAS No. 727366-73-6

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde

Cat. No.: B2867933
CAS No.: 727366-73-6
M. Wt: 235.199
InChI Key: NNHWMEMVJIVSHY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1,3-dimethyl-6-nitro-2-oxobenzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-11-8-3-6(5-14)7(13(16)17)4-9(8)12(2)10(11)15/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNHWMEMVJIVSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)C=O)[N+](=O)[O-])N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde typically involves the reaction of benzimidazole derivatives with appropriate nitrating and methylating agents. One common method includes the nitration of 1,3-dimethylbenzimidazole followed by oxidation to introduce the nitro and oxo groups, respectively. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and oxidizing agents such as potassium permanganate for oxidation.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process starting from commercially available benzimidazole precursors. The process includes nitration, methylation, and oxidation steps, each optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 1,3-dimethyl-6-amino-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Research Implications and Gaps

  • Future studies should resolve crystal structures to validate hydrogen-bonding motifs .

Biological Activity

1,3-Dimethyl-6-nitro-2-oxo-2,3-dihydro-1H-benzimidazole-5-carbaldehyde is a synthetic compound with potential biological activities. This article reviews its biological effects, including antimicrobial properties and mechanisms of action, supported by data tables and research findings.

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • CAS Number : 727366-73-6
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial applications.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antibacterial and antifungal properties.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Candida albicans0.039 mg/mL

These results indicate that the compound is particularly effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains.

The biological activity of this compound is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The nitro group can undergo bioreduction to form reactive intermediates that inhibit specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis and death.
  • Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can induce oxidative stress in microbial cells, contributing to its antimicrobial effects.

Case Studies

Several studies have documented the efficacy of this compound against various pathogens:

  • Study on Antibacterial Properties : A study published in MDPI highlighted the effectiveness of similar benzimidazole derivatives against resistant strains of bacteria, suggesting a potential for clinical applications in treating infections caused by multidrug-resistant organisms .
  • Antifungal Activity Investigation : Research indicated that the compound exhibited antifungal activity comparable to established antifungal agents against Candida species, suggesting its potential use in treating fungal infections .

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